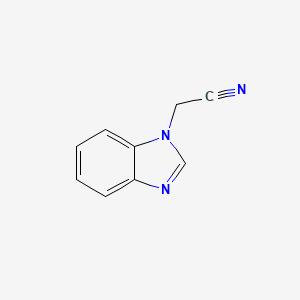

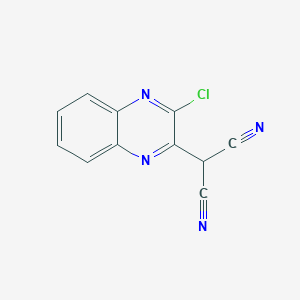

![molecular formula C17H26O2 B1335580 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane CAS No. 5904-85-8](/img/structure/B1335580.png)

2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane

説明

Synthesis Analysis

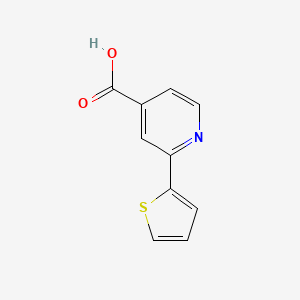

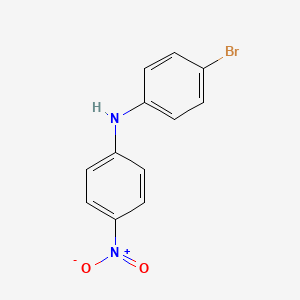

The synthesis of oxirane derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 2-substituted-1,4-benzodioxanes is achieved through CuBr-catalyzed tandem reactions involving the ring-opening of 2-((o-iodophenoxy)methyl)oxiranes . Similarly, the synthesis of 2-(phenoxymethyl)oxirane derivatives is reported through a base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, which involves the formation of a new C-O bond and the cleavage of a C-S bond . These studies suggest that the synthesis of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane could potentially involve similar ring-opening and substitution reactions.

Molecular Structure Analysis

The molecular structure of oxirane derivatives is characterized by the presence of a three-membered epoxide ring, which is highly strained and reactive. The papers describe various oxirane derivatives, such as 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, which is synthesized through a nucleophilic substitution reaction . This indicates that the molecular structure of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane would also include a reactive epoxide ring, likely making it amenable to further chemical transformations.

Chemical Reactions Analysis

The reactivity of oxirane derivatives is explored in several papers. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a chiral resolution reagent that undergoes regioselective ring-opening with alpha-chiral amines . This demonstrates the potential of oxirane derivatives to participate in selective chemical reactions. Additionally, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} through ring-opening polymerization suggests that 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane could also be used as a monomer for polymer synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can be inferred from the synthesis and characterization methods described in the papers. For instance, the use of quantitative 31P NMR analysis for the determination of hydroxyl groups in lignins and the identification of diastereomeric products by NMR and HPLC highlight the importance of spectroscopic techniques in analyzing the properties of such compounds. The polymerization of oxirane derivatives to form polyethers with different molecular weights and tacticities also provides information on the physical properties that such compounds can exhibit.

科学的研究の応用

Sorption of Phenoxy Herbicides to Soil and Minerals Research suggests that the sorption of phenoxy herbicides, a category to which 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane may belong, can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides are highlighted as the most relevant sorbents for these compounds. This study provides an understanding of the environmental behavior of such herbicides in soil, potentially guiding practices for their safe and effective use in agricultural settings (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

特性

IUPAC Name |

2-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)18-10-15-11-19-15/h6-9,15H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUNNPAOYLRRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406672 | |

| Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane | |

CAS RN |

5904-85-8 | |

| Record name | 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。